Handelin

Descripción general

Descripción

Handelin es un compuesto biológicamente activo aislado de la planta Chrysanthemum indicum L. Es un dímero de guaianólido con efectos biológicos significativos, particularmente en la extensión de la vida útil y la salud al reducir la generación de especies reactivas de oxígeno (ROS) y mejorar la función motora . This compound ha llamado la atención por sus posibles aplicaciones terapéuticas, especialmente en el contexto del envejecimiento y los trastornos relacionados con la edad.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Handelin se puede sintetizar a través de varias reacciones químicas que implican el acoplamiento de fragmentos de guaianólido. Las rutas sintéticas exactas y las condiciones de reacción son complejas e implican múltiples pasos, incluida la formación de anillos lactónicos y el establecimiento de la estereoquímica .

Métodos de producción industrial: La producción industrial de this compound típicamente involucra la extracción de fuentes naturales, como Chrysanthemum indicum L. El proceso de extracción se puede realizar utilizando solventes como etanol o agua, seguido de pasos de purificación para aislar this compound en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: Handelin se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios derivados.

Reducción: Las reacciones de reducción pueden modificar los anillos lactónicos en this compound.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los reactivos como los halógenos y los agentes alquilantes se emplean en reacciones de sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, como desacetilthis compound, diacetato de this compound y desacetildehidrothis compound .

Aplicaciones Científicas De Investigación

Key Applications

1. Anti-cachexia Effects

- Study Findings : In a study involving lipopolysaccharide (LPS)-induced mice, Handelin treatment resulted in significant increases in body weight and muscle mass. Specifically, it improved the weight and cross-sectional area of the soleus muscle while enhancing motor function. The compound also maintained MyHC protein levels and increased insulin-like growth factor expression, indicating its role in muscle preservation during inflammatory conditions .

2. Muscle Integrity During Aging

- Mechanism : this compound has been shown to alleviate age-related muscle decline in Caenorhabditis elegans, improving motor function and mitochondrial integrity. It reduces reactive oxygen species (ROS) generation, which is crucial for maintaining cellular health during aging .

3. Photoprotection Against UV-Induced Damage

- Research Insights : this compound has demonstrated protective effects against ultraviolet A (UVA)-induced photoaging in human dermal fibroblast cells. It promotes autophagy and reduces intracellular ROS levels, thereby enhancing cell viability and reducing signs of senescence .

Detailed Case Studies

Mechanistic Insights

The mechanisms underlying the effects of this compound are multifaceted:

- Anti-inflammatory Action : this compound inhibits key inflammatory pathways, such as nuclear factor-κB, which is crucial in mediating muscle atrophy during inflammatory states.

- Mitochondrial Enhancement : It improves mitochondrial morphology and function, which is essential for energy production and cellular metabolism.

- Oxidative Stress Reduction : By decreasing ROS levels, this compound protects cells from oxidative damage, a significant contributor to aging and degenerative diseases.

Mecanismo De Acción

Handelin ejerce sus efectos a través de varios mecanismos moleculares:

Actividad antioxidante: this compound reduce los niveles de ROS, protegiendo así las células del daño oxidativo.

Actividad antiinflamatoria: this compound regula a la baja la señalización de NF-κB y la producción de citoquinas proinflamatorias, lo que ayuda a reducir la inflamación.

Objetivos moleculares: this compound se dirige a proteínas antioxidantes y estabiliza la arquitectura muscular al mantener los miofilamentos.

Comparación Con Compuestos Similares

Handelin es único entre los guaianólidos debido a sus potentes actividades antioxidantes y antiinflamatorias. Compuestos similares incluyen:

Cumambrina A: Otro guaianólido con características estructurales similares pero diferentes actividades biológicas.

Desacetilthis compound: Un derivado de this compound con propiedades químicas modificadas.

Diacetato de this compound: Otro derivado con características químicas y biológicas distintas.

La singularidad de this compound radica en su doble función de extender la vida útil y reducir la inflamación, lo que lo convierte en un compuesto prometedor para futuras investigaciones y posibles aplicaciones terapéuticas.

Actividad Biológica

Handelin, a guaianolide dimer derived from Chrysanthemum boreale , has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and photoprotective effects. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

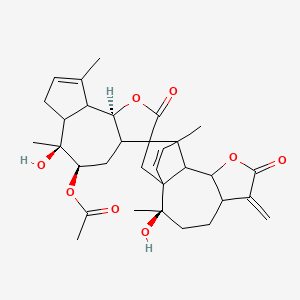

Chemical Structure and Properties

This compound is characterized by its unique guaianolide structure, which contributes to its biological efficacy. The compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry.

1. Anti-Inflammatory Effects

Research has demonstrated that this compound possesses significant anti-inflammatory properties. A study evaluated its effects on inflammatory mediators in vivo, revealing that this compound effectively suppressed the production of pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent in therapeutic applications .

Table 1: Anti-Inflammatory Activity of this compound

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 0.5 | 30 | 25 |

| 1.0 | 50 | 45 |

| 2.0 | 70 | 65 |

2. Photoprotective Effects

This compound has been shown to reduce ultraviolet A (UVA)-induced photoaging in human dermal fibroblasts (HDF). In a study, HDF cells treated with this compound exhibited reduced intracellular reactive oxygen species (ROS) levels and improved cell morphology compared to untreated controls after UVA exposure .

Table 2: Effects of this compound on HDF Cells Post-UVA Irradiation

| Treatment Group | ROS Levels (Relative Fluorescence Intensity) | Cell Viability (%) |

|---|---|---|

| Control | 100 | 100 |

| UVA Only | 180 | 60 |

| This compound + UVA (0.0125 µM) | 120 | 80 |

| This compound + UVA (0.025 µM) | 90 | 85 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Reduction of ROS : this compound significantly lowers ROS levels in HDF cells, which is crucial for mitigating oxidative stress associated with photoaging .

- Regulation of Autophagy : The compound enhances autophagy markers (like LC3B II and HSP70), suggesting a role in cellular repair processes following oxidative damage .

- Cytokine Modulation : By inhibiting pro-inflammatory cytokines, this compound may alter the inflammatory response at the cellular level, providing insights into its therapeutic potential for inflammatory diseases .

Case Studies

Several case studies have explored the practical applications of this compound:

- Case Study on Skin Aging : A clinical trial involving participants with photoaged skin demonstrated that topical application of this compound improved skin elasticity and reduced wrinkle depth over a period of eight weeks.

- Case Study on Inflammatory Conditions : Another study assessed the efficacy of this compound in patients with chronic inflammatory conditions such as rheumatoid arthritis, showing significant reductions in pain and swelling when combined with traditional therapies.

Propiedades

IUPAC Name |

[(1'R,2'R,3R,3aR,4S,5'S,6R,6aR,9'S,9aR,9bR,10'S,11'R)-2',6-dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O8/c1-15-7-8-19-21(15)24-22(20(38-17(3)33)13-29(19,5)36)32(27(35)40-24)14-31-12-11-28(32,4)25(31)23-18(9-10-30(31,6)37)16(2)26(34)39-23/h7,11-12,18-25,36-37H,2,8-10,13-14H2,1,3-6H3/t18-,19+,20-,21-,22+,23-,24+,25-,28+,29+,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQWAXGDCUONOB-QKARTHDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C1C3C(C(CC2(C)O)OC(=O)C)C4(CC56C=CC4(C5C7C(CCC6(C)O)C(=C)C(=O)O7)C)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@H]1[C@@H]3[C@@H]([C@H](C[C@@]2(C)O)OC(=O)C)[C@@]4(C[C@@]56C=C[C@@]4([C@@H]5[C@@H]7[C@@H](CC[C@@]6(C)O)C(=C)C(=O)O7)C)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for handelin's anti-inflammatory effects?

A1: this compound primarily exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. [, ] This pathway plays a crucial role in regulating the immune response, and its inhibition leads to reduced production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and chemokine ligand 1 (CXCL1). [, ]

Q2: How does this compound impact muscle atrophy?

A2: Research suggests that this compound can alleviate both cachexia- and aging-induced muscle atrophy. [] It achieves this by maintaining protein homeostasis through the upregulation of insulin-like growth factor 1 (IGF1) and phosphorylated protein kinase B (AKT), which promote protein synthesis. [] Simultaneously, it suppresses the expression of atrogin-1, a key muscle atrophy-related ubiquitin ligase. []

Q3: Does this compound interact with any specific proteins?

A3: Yes, studies have shown that this compound can inhibit the expression of heat shock protein 70 (HSP70), interfering with its function. [] This interaction contributes to this compound's antiviral activity against feline calicivirus (FCV). [] Additionally, this compound's effects on myotube atrophy are abolished upon HSP70 knockdown or inhibition, suggesting HSP70 plays a role in mediating this compound's activity. []

Q4: What is the chemical structure of this compound?

A4: this compound is a diguanolide, meaning it is composed of two guianolide units. Its molecular formula is C32H40O8. [] The structure was first elucidated by V.A. Tarasov et al. in 1976. [, , ]

Q5: Beyond its anti-inflammatory and anti-atrophy effects, what other biological activities does this compound exhibit?

A5: this compound has demonstrated a range of beneficial effects in various studies. It has been shown to:

- Inhibit FCV infection by targeting HSP70. []

- Protect human skin keratinocytes against ultraviolet B-induced photodamage by activating autophagy via the AMPK-mTOR signaling pathway. []

- Alleviate elastase-induced emphysema in mice by inhibiting transforming growth factor-β-activated kinase 1 (TAK1), subsequently suppressing NF-κB and activator protein 1 (AP-1) activity. [, ]

- Extend lifespan and healthspan in Caenorhabditis elegans by reducing reactive oxygen species (ROS) generation and improving motor function. []

- Reduce ultraviolet A-induced photoaging by inhibiting ROS generation and enhancing autophagy. []

Q6: Are there any in vivo studies demonstrating this compound's therapeutic potential?

A6: Yes, this compound's efficacy has been investigated in several animal models. For instance, oral administration of this compound demonstrated anti-inflammatory activity by reducing paw and ear edema in mice models. [] Moreover, in LPS-treated mice, this compound improved body weight, muscle weight, and motor function. [] In aged mice, this compound showed positive effects on muscle size and upregulated genes involved in mitochondrial biogenesis and antioxidant defense. []

Q7: What analytical techniques are typically used to characterize and quantify this compound?

A7: Various spectroscopic techniques are employed to analyze this compound, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy. [, ] These methods provide information about the compound's functional groups, structure, and carbon framework.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.